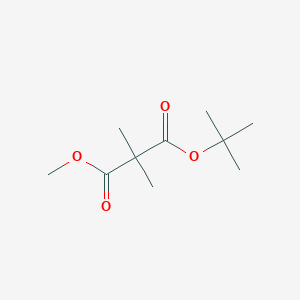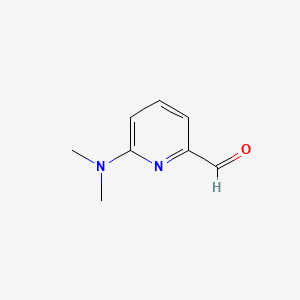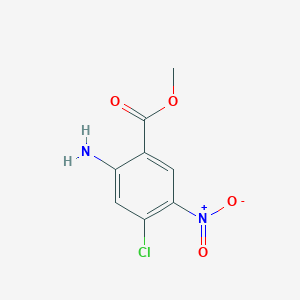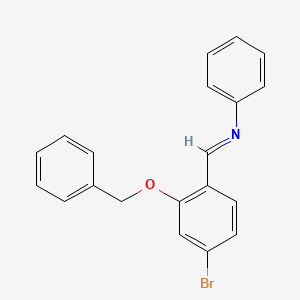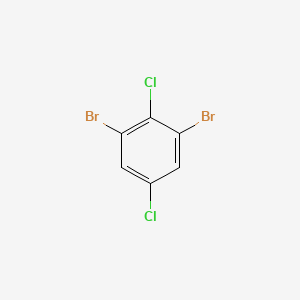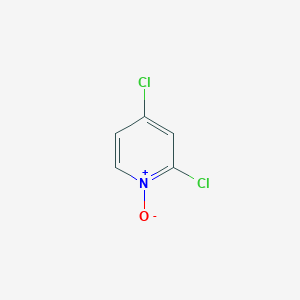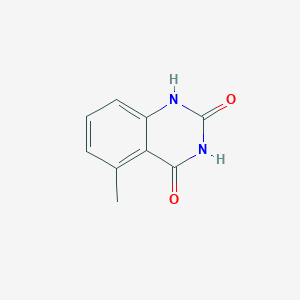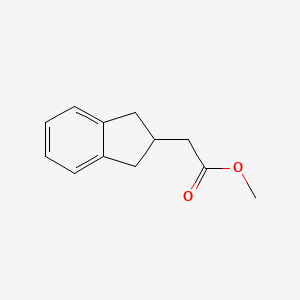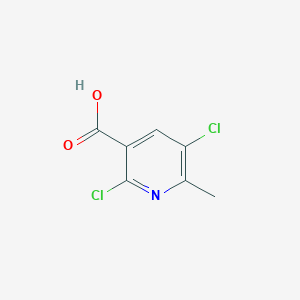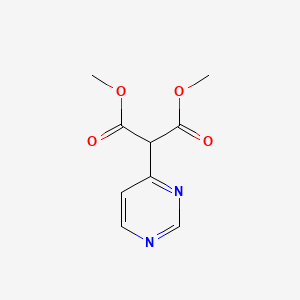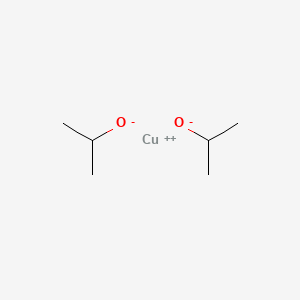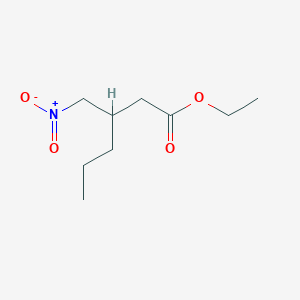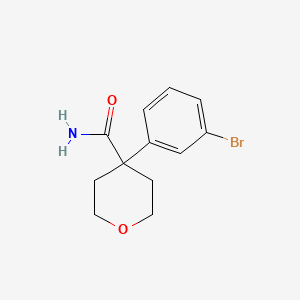
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide
概要
説明
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTP is a pyran derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties. In
作用機序
The mechanism of action of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have suggested that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
生化学的および生理学的効果
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the advantages of using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize and purify. However, one of the limitations of using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. One of the potential applications of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may also have potential as a chemotherapeutic agent for the treatment of cancer. Future studies may focus on optimizing the synthesis and purification of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, as well as investigating its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory and anti-cancer properties and has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. While there are limitations to using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments, its potential applications in the treatment of inflammatory diseases and cancer make it an interesting compound for further study.
科学的研究の応用
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has been studied extensively for its potential as a therapeutic agent. Several studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
4-(3-bromophenyl)oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBPOKGRGPCSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573960 | |
| Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide | |
CAS RN |
329025-26-5 | |
| Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1602141.png)
